Carbinoxamine-d6 (maleate)

Description

Contextualization of Carbinoxamine (B1668352) as a First-Generation Antihistamine and its Analogues.

Carbinoxamine is a first-generation antihistamine belonging to the ethanolamine (B43304) class. drugbank.com It functions as a competitive histamine (B1213489) H1 receptor antagonist, blocking the effects of histamine in the body and thereby alleviating symptoms of allergic reactions. drugbank.compatsnap.com Formulations containing carbinoxamine have been used to treat various allergic conditions, including allergic rhinitis, vasomotor rhinitis, and urticaria. drugs.comfpnotebook.com As a first-generation antihistamine, carbinoxamine can cross the blood-brain barrier, which can lead to sedative effects. cymitquimica.com It also possesses anticholinergic properties, which contribute to its therapeutic effects by reducing nasal and bronchial secretions. patsnap.com

Rationale for Deuteration in Pharmaceutical Research and Development.

Deuteration is the process of replacing one or more hydrogen atoms in a molecule with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen. splendidlab.com This seemingly minor structural change can have significant effects on a drug's pharmacokinetic properties. nih.gov The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. splendidlab.com This increased bond strength can make the molecule more resistant to metabolic breakdown by enzymes, a phenomenon known as the kinetic isotope effect. acs.org

By strategically replacing hydrogen with deuterium at sites of metabolic vulnerability, researchers can slow down a drug's metabolism. nih.gov This can lead to several potential benefits, including:

Reduced formation of toxic metabolites: By altering metabolic pathways, deuteration can decrease the production of harmful byproducts. nih.govresearchgate.net

Enhanced safety and efficacy: A more stable and predictable metabolic profile can potentially lead to a safer and more effective drug. splendidlab.com

Overview of Carbinoxamine-d6 (Maleate) as a Stable Isotope-Labeled Compound for Research Applications.

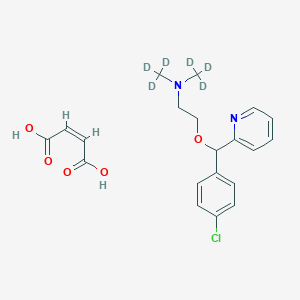

Carbinoxamine-d6 (maleate) is a stable isotope-labeled version of carbinoxamine where six hydrogen atoms on the two methyl groups have been replaced with deuterium. caymanchem.comlgcstandards.com This specific labeling makes it an ideal internal standard for quantitative analysis of carbinoxamine in biological samples using mass spectrometry (MS) and liquid chromatography (LC). veeprho.comlabchem.com.myanjiechem.com

In these analytical techniques, a known amount of the deuterated standard (Carbinoxamine-d6) is added to a sample containing the non-deuterated drug (carbinoxamine). Because they are chemically almost identical, they behave similarly during sample preparation and analysis. However, due to the mass difference, the mass spectrometer can distinguish between the two compounds. washington.edu By comparing the signal intensity of carbinoxamine to that of the known quantity of Carbinoxamine-d6, researchers can accurately quantify the amount of carbinoxamine in the original sample. nih.govnih.govsilantes.com This method is crucial for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com

Data Tables

Chemical and Physical Properties of Carbinoxamine-d6 (maleate)

| Property | Value |

| Formal Name | 2-[(4-chlorophenyl)-2-pyridinylmethoxy]-N,N-di(methyl-d3)-ethanamine, (2Z)-2-butenedioate |

| CAS Number | 2747914-08-3 |

| Molecular Formula | C₁₆H₁₃ClD₆N₂O • C₄H₄O₄ |

| Molecular Weight | 412.9 g/mol |

| Purity | ≥99% deuterated forms (d₁-d₆) |

| Solubility | Soluble in Acetonitrile and DMSO |

Data sourced from Cayman Chemical. caymanchem.com

Structure

3D Structure of Parent

Properties

Molecular Formula |

C20H23ClN2O5 |

|---|---|

Molecular Weight |

412.9 g/mol |

IUPAC Name |

(Z)-but-2-enedioic acid;2-[(4-chlorophenyl)-pyridin-2-ylmethoxy]-N,N-bis(trideuteriomethyl)ethanamine |

InChI |

InChI=1S/C16H19ClN2O.C4H4O4/c1-19(2)11-12-20-16(15-5-3-4-10-18-15)13-6-8-14(17)9-7-13;5-3(6)1-2-4(7)8/h3-10,16H,11-12H2,1-2H3;1-2H,(H,5,6)(H,7,8)/b;2-1-/i1D3,2D3; |

InChI Key |

GVNWHCVWDRNXAZ-QPEHKQNOSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2)C([2H])([2H])[2H].C(=C\C(=O)O)\C(=O)O |

Canonical SMILES |

CN(C)CCOC(C1=CC=C(C=C1)Cl)C2=CC=CC=N2.C(=CC(=O)O)C(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Isotopic Labeling of Carbinoxamine D6 Maleate

Advanced Synthetic Routes for Carbinoxamine (B1668352) Base

The synthesis of the carbinoxamine base, chemically named 2-[(4-chlorophenyl)(pyridin-2-yl)methoxy]-N,N-dimethylethanamine, can be achieved through various advanced organic chemistry strategies. nih.gov These routes primarily focus on the efficient construction of the core diarylmethanol precursor and the subsequent etherification to introduce the dimethylaminoethyl side chain.

Friedel-Crafts Hydroxyalkylation Approaches in Carbinoxamine Synthesis

A key step in the synthesis of carbinoxamine is the formation of the (4-chlorophenyl)(pyridin-2-yl)methanol (B192788) intermediate. The Friedel-Crafts hydroxyalkylation reaction offers an efficient method for this carbon-carbon bond formation. rsc.orgrsc.org This approach involves the reaction between an aromatic or heteroaromatic compound and an aldehyde, activated by a Lewis acid. rsc.org

In a one-pot synthesis of (±)-carbinoxamine, AlBr₃ is utilized as a Lewis acid to facilitate the reaction between aromatic π-nucleophiles and aldehydes. rsc.org This method has been shown to be effective in generating carbinol intermediates in high yields. rsc.org The use of a Lewis base, such as pyridine, can help to minimize the formation of triarylmethane byproducts by coordinating with the aluminum alkoxide intermediate. rsc.orgresearchgate.net This cooperative effect of a Lewis acid-base pair is instrumental in achieving a successful and efficient synthesis of the carbinoxamine precursor. medchemexpress.com

A general representation of this synthetic step is the reaction of a Grignard reagent derived from 4-chlorobromobenzene with pyridine-2-aldehyde to yield the (4-chlorophenyl)(pyridin-2-yl)methanol. theswissbay.ch This alcohol is then converted to its sodium salt and subsequently alkylated with N-(2-chloroethyl)dimethylamine to produce carbinoxamine. theswissbay.ch

Table 1: Key Reagents in Friedel-Crafts Hydroxyalkylation for Carbinoxamine Precursor Synthesis

| Role | Compound |

| Aromatic Nucleophile | Chlorobenzene |

| Aldehyde | Pyridine-2-carboxaldehyde |

| Lewis Acid Catalyst | Aluminum tribromide (AlBr₃) |

| Lewis Base (optional) | Pyridine |

Chemoselective Hydroxylation Techniques for Carbinoxamine Precursors

Modern synthetic chemistry offers more direct and selective methods for introducing hydroxyl groups. A notable advancement is the direct, transition-metal-free chemoselective hydroxylation of heterobenzylic methylenes. researchgate.netacs.org This technique allows for the conversion of a methylene (B1212753) group adjacent to a heteroaromatic ring directly into a secondary alcohol, which is a key intermediate for carbinoxamine. researchgate.net

This process utilizes a potassium tert-butoxide (KOtBu)/dimethyl sulfoxide (B87167) (DMSO)/air system to achieve the hydroxylation while avoiding over-oxidation to the corresponding ketone. researchgate.netacs.org This method is particularly advantageous as it can be completed in a relatively short time, providing the desired hydroxylated products in moderate to good yields. researchgate.net The application of this technique has been successfully demonstrated in the synthesis of carbinoxamine in a two-step process with moderate yields. researchgate.netacs.org

Deuterium (B1214612) Incorporation Methodologies in Carbinoxamine-d6 Synthesis

The synthesis of Carbinoxamine-d6, where six deuterium atoms are incorporated, is crucial for its use as an internal standard in mass spectrometry-based bioanalytical assays. bertin-bioreagent.comglpbio.com The d6 designation typically refers to the presence of two trideuteromethyl (-CD₃) groups on the terminal nitrogen atom of the side chain.

The most common strategy for introducing the deuterated dimethylamino group is through the alkylation of a suitable precursor. This involves reacting the (4-chlorophenyl)(pyridin-2-yl)methanol intermediate with a deuterated version of 2-(dimethylamino)ethyl chloride, specifically 2-chloro-N,N-di(trideuteromethyl)ethylamine hydrochloride. pharmaffiliates.com Alternatively, a precursor amine can be reacted with a deuterated methylating agent such as trideuteromethyl iodide (CD₃I).

Table 2: Reagents for the Synthesis of Carbinoxamine-d6

| Precursor | Deuterated Reagent | Product |

| (4-chlorophenyl)(pyridin-2-yl)methanol | 2-Chloro-N,N-di(trideuteromethyl)ethylamine | Carbinoxamine-d6 |

| 2-((4-Chlorophenyl)(pyridin-2-yl)methoxy)-N-methylethanamine | Trideuteromethyl iodide (CD₃I) | Carbinoxamine-d3 |

Application of Deuterated Solvents in Alpha-Deuteration

Deuterated solvents can be employed to introduce deuterium atoms at positions alpha to a functional group. researchgate.net For instance, in the chemoselective hydroxylation of heterobenzylic methylenes, using deuterated dimethyl sulfoxide (DMSO-d6) as the solvent can lead to the formation of α-deuterated secondary alcohols with high deuterium incorporation (>93%). researchgate.netacs.org This method offers a "one-pot" approach for both hydroxylation and deuteration. acs.org

While this specific application provides an α-deuterated alcohol, which is an intermediate, it highlights the utility of deuterated solvents in isotopic labeling. The direct α-deuteration of amines and their precursors can also be achieved using D₂O as the deuterium source, often catalyzed by a ruthenium complex. researchgate.net

Targeted Deuteration for Analytical and Mechanistic Probes

The primary application of Carbinoxamine-d6 is as an internal standard for the quantification of carbinoxamine in biological samples using techniques like gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). bertin-bioreagent.comglpbio.com The mass difference between the deuterated and non-deuterated compounds allows for accurate and precise quantification.

Furthermore, deuterium labeling is a powerful tool for studying reaction mechanisms and the metabolic fate of drugs. The kinetic isotope effect (KIE), where a C-D bond is broken more slowly than a C-H bond, can be exploited to understand the mechanisms of drug metabolism. epo.org By strategically placing deuterium atoms at metabolically labile positions, it is possible to alter the pharmacokinetic profile of a drug. medchemexpress.com In the case of carbinoxamine, deuteration of the N-methyl groups can provide insights into its N-demethylation metabolic pathway.

Advanced Analytical Methodologies Utilizing Carbinoxamine D6 Maleate

Role of Carbinoxamine-d6 (Maleate) as an Internal Standard in Bioanalytical Assays.

The primary application of Carbinoxamine-d6 (maleate) in bioanalytical assays is its function as an internal standard. glpbio.comcaymanchem.com An internal standard is a compound with similar physicochemical properties to the analyte of interest, which is added in a known quantity to samples being analyzed. It helps to correct for the loss of analyte during sample preparation and for variations in instrument response. ethernet.edu.et Carbinoxamine-d6 (maleate) is specifically designed for the quantification of carbinoxamine (B1668352) in various biological samples. glpbio.comcaymanchem.com

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) are powerful analytical techniques used for the separation, identification, and quantification of compounds in complex mixtures like biological samples. bertin-bioreagent.com Carbinoxamine-d6 (maleate) is intended for use as an internal standard in both GC- and LC-MS-based methods for the quantification of carbinoxamine. glpbio.comcaymanchem.combertin-bioreagent.com

In a typical LC-MS/MS method for the determination of carbinoxamine in human plasma, a simple protein precipitation technique can be employed for sample preparation. researchgate.net The separation is often achieved on a reverse-phase column, and detection is performed in multiple reaction monitoring (MRM) mode using positive electrospray ionization. researchgate.net The mass spectrometer monitors specific ion transitions for both carbinoxamine and its deuterated internal standard, Carbinoxamine-d6. researchgate.net For instance, a method might monitor the m/z transition of 291.2 → 167.1 for carbinoxamine. researchgate.net The use of Carbinoxamine-d6 improves the accuracy of quantification in biological samples such as plasma and urine. veeprho.comnih.gov

A study detailing the analysis of opiates and antihistamines in urine utilized an LC-MS/MS approach where Carbinoxamine-d6 was included as an internal standard. nih.gov The method demonstrated excellent linearity and sensitivity for the quantification of carbinoxamine. nih.gov

Table 1: Example of LC-MS/MS Parameters for Carbinoxamine Analysis

| Parameter | Value |

| Analytical Column | BDS HYPERSIL C8 (100 x 4.6mm) researchgate.net |

| Mobile Phase | Acetonitrile: 25mM Ammonium Formate (80:20) researchgate.net |

| Ionization Mode | Electrospray Positive Ionization researchgate.net |

| Detection Mode | Multiple Reaction Monitoring (MRM) researchgate.net |

| Carbinoxamine Ion Transition | m/z 291.2 → 167.1 researchgate.net |

The development and validation of analytical methods are crucial for ensuring the quality and consistency of pharmaceutical products. Carbinoxamine-d6 (maleate) plays a role in this process by serving as a reliable internal standard. axios-research.commedchemexpress.com The use of stable isotope-labeled internal standards is a widely accepted practice in the validation of bioanalytical methods according to regulatory guidelines.

For instance, an enantioselective HPLC-MS/MS method was developed and validated for the determination of carbinoxamine enantiomers in rat plasma. researchgate.net This method demonstrated good linearity, accuracy, and precision, which are critical parameters in method validation. researchgate.net While this study did not explicitly mention the use of Carbinoxamine-d6, the principles of using an internal standard for such validations are fundamental. The availability of Carbinoxamine-d6 facilitates the development of robust and reliable analytical methods for carbinoxamine in pharmaceutical analysis. axios-research.com

Therapeutic drug monitoring (TDM) involves the measurement of drug concentrations in biological fluids to optimize dosage regimens for individual patients. Carbinoxamine-d6 (maleate) is a valuable tool in TDM research, enabling the precise and accurate quantification of carbinoxamine levels in patients. medchemexpress.comveeprho.commedchemexpress.com This is particularly important for ensuring that drug concentrations are within the therapeutic range.

The development of sensitive LC-MS/MS methods using Carbinoxamine-d6 as an internal standard allows for the reliable analysis of carbinoxamine in pharmacokinetic studies and metabolic research. veeprho.com For example, a method for measuring carbinoxamine in toenail clippings was developed to monitor long-term drug use, showcasing the diverse applications of such analytical approaches in TDM research. researchgate.net

Contribution to Quality Control and Traceability in Drug Development Stages.

Spectrofluorimetric Approaches for Carbinoxamine Determination in In Vitro Investigations.

Spectrofluorimetry is an analytical technique that measures the fluorescence of a sample. It is known for its high sensitivity and selectivity.

A sensitive and convenient spectrofluorimetric method has been developed for the determination of carbinoxamine maleate (B1232345) in its pure form, in pharmaceutical preparations, and in spiked human plasma. rsc.org This method is based on measuring the native fluorescence of carbinoxamine in methanol (B129727) at an excitation wavelength of 273 nm and an emission wavelength of 308 nm. rsc.org

This fluorescence-based assay was validated according to the International Conference on Harmonisation (ICH) guidelines and demonstrated good linearity, accuracy, precision, and robustness. rsc.org The method has a reported limit of detection of 0.66 ng/mL and a limit of quantitation of 1.99 ng/mL, making it suitable for in vitro investigations with satisfactory results. rsc.orgwalshmedicalmedia.comwalshmedicalmedia.com This approach offers a simpler and more cost-effective alternative to chromatography-based methods for certain applications. rsc.org

Table 2: Validation Parameters of a Spectrofluorimetric Method for Carbinoxamine

| Parameter | Result |

| Linearity Range | Not explicitly stated in the provided text |

| Limit of Detection (LOD) | 0.66 ng/mL rsc.orgwalshmedicalmedia.comwalshmedicalmedia.com |

| Limit of Quantitation (LOQ) | 1.99 ng/mL rsc.orgwalshmedicalmedia.comwalshmedicalmedia.com |

| Application | Pure form, pharmaceutical preparations, spiked human plasma rsc.org |

In Vitro Applications to Biological Fluids and Stability Studies

Carbinoxamine-d6 (maleate) serves a critical role in analytical chemistry, primarily as an internal standard for the quantification of carbinoxamine in various biological fluids. The incorporation of six deuterium (B1214612) atoms (d6) into the molecule creates a stable, heavier isotope of the parent compound. This modification makes it an ideal reference in mass spectrometry-based assays, such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-tandem Mass Spectrometry (LC-MS/MS), allowing for precise and accurate measurement of carbinoxamine concentrations in complex matrices like plasma. drugbank.comacs.org This application is fundamental in pharmacokinetic and bioequivalence studies, which are essential for drug development and regulatory approval. nih.govfda.gov

The maleate salt form of the compound is utilized to improve both its stability and solubility. dntb.gov.ua Stability studies are crucial to ensure the integrity of the standard during storage and analysis. Research indicates that Carbinoxamine-d6 (maleate) is stable for extended periods under appropriate conditions, which is vital for its function as a reliable analytical standard.

Table 1: Stability Profile of Carbinoxamine-d6 (maleate)

| Storage Condition | Reported Stability | Form |

|---|---|---|

| -20°C | ≥ 4 years | Solid |

In addition to its use as an internal standard, the non-deuterated form, carbinoxamine maleate, has been studied in vitro to develop and evaluate novel drug delivery systems. For instance, studies on carbinoxamine-resin complexes focus on kinetics, thermodynamics, and in vitro release behaviors to create sustained-release formulations. pharmaexcipients.com

Chiral Separation Techniques for Carbinoxamine Enantiomers in Preclinical Research

Carbinoxamine possesses a single chiral center, meaning it exists as a pair of non-superimposable mirror images called enantiomers, specifically (+)-carbinoxamine and (-)-carbinoxamine. In preclinical research, the separation and individual analysis of these enantiomers are crucial, as stereoisomers can exhibit different pharmacological and pharmacokinetic properties. dntb.gov.uaresearchgate.net High-Performance Liquid Chromatography (HPLC) utilizing chiral stationary phases (CSPs) has emerged as the most effective and widely used method for the chiral separation of carbinoxamine and other antihistamines. researchgate.netrsc.org Researchers have optimized various factors, including the type of chiral column and the composition of the mobile phase, to achieve successful enantioseparation for pharmacokinetic studies. rsc.orgresearchgate.net

Enantioselective Chromatographic Method Development (HPLC-MS/MS)

A specific and sensitive enantioselective High-Performance Liquid Chromatography-tandem Mass Spectrometry (HPLC-MS/MS) method has been developed and validated for the determination of carbinoxamine enantiomers in rat plasma. researchgate.netrsc.org This methodology is essential for conducting stereoselective pharmacokinetic studies.

Research has demonstrated that excellent, baseline separation of the carbinoxamine enantiomers can be achieved using a Chiralpak ID column. rsc.orgresearchgate.net The optimization of the mobile phase was a key aspect of method development, resulting in high resolution and good peak shape. rsc.org

Table 2: Optimized HPLC-MS/MS Conditions for Carbinoxamine Enantiomer Separation

| Parameter | Condition | Source |

|---|---|---|

| Chiral Column | Chiralpak ID | rsc.orgresearchgate.net |

| Mobile Phase | Acetonitrile–water–ammonia solution (90:10:0.1, v/v/v) | rsc.orgresearchgate.net |

| Resolution | 3.82 | rsc.orgresearchgate.net |

The developed method was validated according to established guidelines, demonstrating its reliability for bioanalytical applications. The validation parameters confirmed the method's linearity, accuracy, and precision over a relevant concentration range for pharmacokinetic analysis. rsc.orgresearchgate.net

Table 3: Validation Parameters of the Enantioselective HPLC-MS/MS Method

| Parameter | Finding | Source |

|---|---|---|

| Linearity Range | 0.1–100 ng/mL | rsc.orgresearchgate.net |

| Correlation Coefficient (r) | > 0.99 | rsc.org |

| Accuracy | 87.4% to 113.8% | rsc.orgresearchgate.net |

| Intra- & Inter-Day Precision (RSD) | < 9.4% | rsc.orgresearchgate.net |

Analysis of Non-Stereoselective Absorption and Elimination in Animal Models

The validated enantioselective HPLC-MS/MS method was successfully applied to evaluate the pharmacokinetic profiles of carbinoxamine enantiomers in a rat model. researchgate.netrsc.org The study aimed to determine if the absorption and elimination processes were stereoselective, meaning if the body handles the two enantiomers differently.

The results from the preclinical animal study demonstrated that the pharmacokinetic parameters for (+)-carbinoxamine and (-)-carbinoxamine were not significantly different. rsc.orgresearchgate.net This indicates that the absorption and elimination of carbinoxamine are not stereoselective in rats. Furthermore, the study confirmed that no chiral inversion—the conversion of one enantiomer into the other—occurred in vivo. researchgate.netrsc.orgresearchgate.net These findings are critical for understanding the drug's disposition in a preclinical setting and provide a basis for further clinical investigation.

Mechanistic and Pharmacological Investigations of Carbinoxamine Parent Compound with Implications for Deuterated Analogues

Receptor Antagonism and Binding Kinetics

Carbinoxamine's pharmacological profile is characterized by its interaction with multiple receptor systems, most notably histamine (B1213489) H1 receptors and L-type calcium channels.

Histamine H1 Receptor Antagonism Mechanisms

Carbinoxamine (B1668352) is a first-generation antihistamine belonging to the ethanolamine (B43304) class. drugbank.com Its primary mechanism of action is the competitive antagonism of histamine at H1 receptor sites. drugbank.compatsnap.comauburn.edu By binding to these receptors on effector cells in the gastrointestinal tract, blood vessels, and respiratory tract, carbinoxamine blocks the actions of histamine, thereby mitigating allergic symptoms such as sneezing, runny nose, and itching. drugbank.compatsnap.com This action is competitive, meaning it competes with free histamine for the same binding sites on the H1 receptors. drugbank.comauburn.edu

The molecule possesses a chiral center, and studies indicate that the S-enantiomer exhibits higher affinity for the H1-receptor. auburn.edu In addition to its antihistaminic effects, carbinoxamine also displays anticholinergic (antimuscarinic) properties, which contribute to its therapeutic effects by reducing secretions in the nasal passages. drugbank.compatsnap.compatsnap.com As a first-generation antihistamine, it can cross the blood-brain barrier, which is responsible for central nervous system effects like sedation. patsnap.com

Table 1: Receptor Binding Affinity of Carbinoxamine

| Receptor | Binding Affinity (Ki) |

| Histamine H1 Receptor | 2.3 nM |

| Data sourced from Cayman Chemical product information. caymanchem.comcaymanchem.com |

L-Type Calcium Channel Inhibitory Modalities

Beyond its well-established antihistaminic activity, carbinoxamine also interacts with L-type calcium channels. caymanchem.comcaymanchem.com Specifically, it has been shown to compete with the L-type calcium channel blocker [3H]diltiazem for binding to the benzothiazepine (B8601423) site on rat cardiomyocytes. caymanchem.comcaymanchem.com This interaction suggests that carbinoxamine can modulate calcium influx through these channels. The inhibition of L-type calcium channels is a mechanism shared by various cardiovascular drugs and can lead to effects on cardiac muscle and vascular smooth muscle. nih.gov

Table 2: Carbinoxamine Binding at L-Type Calcium Channels

| Ligand Competed With | Binding Site | Cell Type | Binding Affinity (Ki) |

| [3H]diltiazem | Benzothiazepine site | Rat Cardiomyocytes | 1.08 nM |

| Data sourced from Cayman Chemical product information. caymanchem.comcaymanchem.com |

Cellular and Organ-Level Pharmacodynamics in Preclinical Models

Preclinical studies using isolated tissues have further elucidated the functional consequences of carbinoxamine's receptor interactions, particularly on cardiac function.

Negative Inotropic Activity in Isolated Cardiac Tissues

In studies using isolated guinea pig left atria, carbinoxamine demonstrated a significant negative inotropic effect, meaning it decreases the force of muscular contraction. caymanchem.comcaymanchem.com This effect is consistent with the blockade of L-type calcium channels, which are crucial for excitation-contraction coupling in cardiac muscle. nih.gov Calcium channel antagonists are known to produce direct negative inotropic effects. nih.gov Carbinoxamine was found to decrease the negative inotropic activity by 76%. caymanchem.comcaymanchem.com

Negative Chronotropic Activity in Isolated Cardiac Tissues

In addition to its effects on contractility, carbinoxamine also exhibits negative chronotropic activity, which is a decrease in heart rate. caymanchem.comcaymanchem.com This was observed in spontaneously beating isolated right atria from guinea pigs. caymanchem.comcaymanchem.com The reduction in heart rate is another potential consequence of L-type calcium channel inhibition. nih.gov Carbinoxamine reduced the negative chronotropic activity by 48%. caymanchem.comcaymanchem.com

Table 3: Pharmacodynamic Effects of Carbinoxamine on Isolated Guinea Pig Cardiac Tissues

| Activity | Tissue | Effect | EC50 |

| Negative Inotropic | Left Atria | 76% decrease | 250 nM |

| Negative Chronotropic | Right Atria | 48% decrease | 250 nM and 480 nM |

| Data sourced from Cayman Chemical product information. caymanchem.comcaymanchem.com |

Antiviral Research Applications of Carbinoxamine

Recent research has uncovered a novel application for carbinoxamine in the field of virology. Studies have demonstrated its potent antiviral activity against a broad spectrum of influenza viruses. nih.govnih.gov

Screening of an FDA-approved drug library identified carbinoxamine maleate (B1232345) as an effective inhibitor of the H7N9 influenza virus. nih.gov Further investigation revealed its efficacy against other influenza A strains, including H1N1 and H3N2, as well as an influenza B virus. nih.govfrontiersin.org The mechanism of this antiviral action appears to be the inhibition of viral entry into the host cell, a critical early step in the viral life cycle. nih.govmdpi.com It is suggested that carbinoxamine interferes with the endocytosis process, rather than blocking viral attachment or release. nih.govmdpi.com This broad-spectrum activity has led to the proposal of repurposing carbinoxamine as a treatment for influenza infections. nih.gov

Table 4: In Vitro Antiviral Activity of Carbinoxamine Maleate (CAM) against Various Influenza Strains

| Virus Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

| A/Shanghai/4664T/2013(H7N9) | 3.56 | 297 ± 11 | 83.4 |

| A/Shanghai/37T/2009(H1N1) | 9.87 | 297 ± 11 | 30.1 |

| A/Puerto Rico/8/1934(H1N1) | 4.32 | 297 ± 11 | 68.8 |

| A/Guizhou/54/1989(H3N2) | 24.84 | 297 ± 11 | 12.0 |

| B/Shanghai/2017(BY) | 13.21 | 297 ± 11 | 22.5 |

| Data adapted from a study on the antiviral activity of antihistamine drugs. nih.govfrontiersin.org |

In Vitro Efficacy Against Influenza Virus Strains

Carbinoxamine maleate (CAM), the parent compound, has demonstrated significant antiviral activity against a wide range of influenza virus strains in laboratory settings. nih.govnih.gov Studies have shown its effectiveness in inhibiting the infection of various influenza A subtypes, including A/Shanghai/4664T/2013(H7N9), A/Shanghai/37T/2009(H1N1), A/Puerto Rico/8/1934(H1N1), and A/Guizhou/54/1989(H3N2). nih.govnih.govasm.org Furthermore, its inhibitory action extends to influenza B viruses, such as the B/Shanghai/2017(BY) strain. nih.govnih.govmdpi.com

The efficacy of Carbinoxamine was quantified using the half-maximal inhibitory concentration (IC50), which measures the concentration of a drug required to inhibit a biological process by 50%. The IC50 values for Carbinoxamine maleate against different influenza strains were found to be in the low micromolar range, indicating potent antiviral activity. nih.govnih.gov The selectivity of the antiviral effect is often expressed by the selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC50) to the IC50. A higher SI value suggests a more favorable profile for a potential antiviral agent.

| Influenza Virus Strain | IC50 (μM) | CC50 (μM) | Selectivity Index (SI) |

|---|---|---|---|

| A/Shanghai/4664T/2013 (H7N9) | 3.56 | 297 | 83.4 |

| A/Shanghai/37T/2009 (H1N1) | 4.2 | 297 | 70.7 |

| A/Puerto Rico/8/1934 (H1N1) | 24.7 | 297 | 12.0 |

| A/Guizhou/54/1989 (H3N2) | 14.5 | 297 | 20.5 |

| B/Shanghai/2017 (BY) | 17.8 | 297 | 16.7 |

Mechanisms of Viral Entry Inhibition (e.g., Endocytosis Interference)

Mechanistic studies have pinpointed Carbinoxamine's antiviral action to the early stages of the influenza virus life cycle, specifically by blocking viral entry into the host cell. nih.govnih.govasm.org The process of viral entry is multifaceted, beginning with attachment to the cell surface, followed by internalization into the cell, often via endocytosis. nih.gov

Research indicates that Carbinoxamine does not interfere with the initial attachment of the virus to the host cell, a process mediated by the viral hemagglutinin (HA) protein. nih.govnih.govmdpi.com It also does not inhibit the activity of neuraminidase (NA), an enzyme crucial for the release of new viral particles from an infected cell. nih.govnih.gov Instead, the evidence strongly suggests that Carbinoxamine obstructs a later step in the entry process, likely the interference of endocytosis or the fusion of the viral membrane with the endosomal membrane. nih.govnih.govmdpi.com By disrupting this crucial step, the virus is unable to release its genetic material into the host cell's cytoplasm, effectively halting the replication cycle before it can begin. mdpi.com

Repurposing Potential in Emerging Viral Pathologies

The demonstrated broad-spectrum activity of Carbinoxamine against different influenza viruses has made it a candidate for drug repurposing, an approach that identifies new uses for approved drugs. nih.govarxiv.org This strategy is particularly valuable for rapidly emerging viral diseases where the timeline for developing novel drugs is prohibitive. asm.org

Beyond influenza, the antiviral mechanism of first-generation antihistamines suggests a wider potential. Research has shown that other H1-receptor antagonists can inhibit the entry of various enveloped viruses, including filoviruses like the Ebola virus and the Hepatitis C virus. asm.orgarxiv.orgasm.org More recently, in silico and in vitro studies have explored the repurposing of antihistamines, including Carbinoxamine, as potential inhibitors of SARS-CoV-2. asm.orgasm.orgnih.gov Some studies suggest that the histamine H1 receptor (HRH1) may act as an alternative receptor or co-receptor for SARS-CoV-2, and that antagonists like Carbinoxamine could disrupt this interaction, thereby preventing viral entry. asm.orgasm.org These findings underscore the potential of Carbinoxamine and its analogues to be investigated as host-directed therapies for a range of existing and future viral threats.

Structure-Activity Relationship (SAR) Studies and Molecular Design

The effectiveness of Carbinoxamine as both an antihistamine and an antiviral agent is rooted in its specific chemical structure. Structure-Activity Relationship (SAR) studies of first-generation H1-antagonists reveal several key features essential for their biological activity. ramauniversity.ac.inauburn.edu

A critical feature is the presence of two aryl groups (a phenyl group and a 2-pyridyl group in Carbinoxamine), which must be able to adopt a non-coplanar orientation to each other for optimal interaction with the H1-receptor. auburn.edu These aryl groups are connected to a terminal tertiary amine via a spacer group, which in the case of Carbinoxamine is an aminoalkyl ether moiety. ramauniversity.ac.in The tertiary amine is crucial for activity and is typically protonated at physiological pH, allowing for ionic interactions with the receptor. ramauniversity.ac.in

Carbinoxamine possesses a chiral center at the carbon atom connecting the two aryl rings and the ether oxygen. ramauniversity.ac.inauburn.edu This chirality results in stereoselective binding to the H1-receptor, with in vitro analyses indicating that the S-enantiomer possesses a higher affinity for the receptor than the R-enantiomer. auburn.edu These structural insights are fundamental for the rational design of new analogues with improved potency or modified pharmacological profiles.

Influence of Deuteration on Drug-Receptor Interactions

The development of Carbinoxamine-d6 involves the strategic replacement of six hydrogen atoms with their heavier isotope, deuterium (B1214612), on the two N-methyl groups. This modification does not change the core pharmacophore responsible for receptor binding but can significantly alter the molecule's metabolic stability and pharmacokinetics. medchemexpress.cn

While direct studies on the effect of deuteration on Carbinoxamine's H1-receptor binding are not extensively published, the principles of how deuteration affects drug-receptor interactions are established. The substitution of hydrogen with deuterium creates a stronger carbon-deuterium (C-D) bond compared to the carbon-hydrogen (C-H) bond. This is known as the kinetic isotope effect. When C-H bond cleavage is a rate-limiting step in a drug's metabolism (often mediated by cytochrome P450 enzymes), deuteration at that site can slow down the metabolic process, potentially leading to a longer drug half-life and increased exposure.

Furthermore, deuteration can subtly influence non-covalent interactions, such as hydrogen bonds, which are critical for drug-receptor binding. This phenomenon, known as the Ubbelohde effect, describes how the substitution of hydrogen with deuterium can alter the length and strength of hydrogen bonds. nih.gov Studies on the histamine H2 receptor, for example, have shown that deuteration can change the binding affinity of ligands. nih.govmdpi.comirb.hr It is plausible that deuteration of Carbinoxamine could similarly influence the intricate network of interactions within the H1-receptor binding pocket, potentially altering its binding affinity or residence time. Therefore, the implications of deuteration in Carbinoxamine-d6 are twofold: a likely change in its metabolic profile and a potential, more subtle modulation of its direct interaction with the target receptor.

Deuterium Kinetic Isotope Effects and Metabolic Research of Deuterated Antihistamines

Impact of Deuterium (B1214612) Substitution on Drug Metabolism in Non-Human Systems.

Deuterium Kinetic Isotope Effect (DKIE) on Metabolic Stability

The phenomenon at the heart of deuterium's influence is the Deuterium Kinetic Isotope Effect (DKIE). This effect describes the reduced rate of a chemical reaction when a hydrogen atom is replaced by a deuterium atom at a bond that is cleaved during the reaction. Many drug metabolism reactions, particularly those mediated by cytochrome P450 (CYP) enzymes, involve the breaking of C-H bonds.

By replacing a hydrogen atom at a metabolic "hot spot" with deuterium, the rate of enzymatic cleavage at that site can be significantly slowed down. This is because more energy is required to break the stronger C-D bond. The result is an increase in the metabolic stability of the drug, meaning it remains in its active form for a longer period. This enhanced stability can lead to a longer biological half-life and potentially allow for less frequent dosing.

Table 1: Impact of Deuteration on Metabolic Parameters

| Parameter | Effect of Deuteration | Rationale |

| Metabolic Rate | Decreased | Stronger C-D bond leads to a slower rate of enzymatic cleavage (DKIE). |

| Biological Half-life | Increased | Slower metabolism results in the drug remaining in the system for a longer duration. |

| Metabolic Stability | Increased | Resistance to metabolic breakdown is enhanced. |

Metabolic Shunting and Metabolite Profile Alterations

A fascinating consequence of site-specific deuteration is a phenomenon known as "metabolic shunting" or "metabolic switching". When the primary metabolic pathway of a drug is slowed down by the DKIE, the body may redirect the drug's metabolism towards alternative, secondary pathways that were previously less favored.

This can lead to a significant alteration in the drug's metabolite profile. The formation of metabolites from the primary pathway is reduced, while the production of metabolites from the shunted pathways is increased. This can have several important implications. For instance, if the primary pathway leads to the formation of a toxic or undesirable metabolite, deuteration can reduce its formation, potentially improving the drug's safety profile. Conversely, if a secondary pathway produces a more active or beneficial metabolite, metabolic shunting could enhance the drug's therapeutic effect. However, it is also possible for metabolic switching to increase the formation of an undesired metabolite.

Application of Deuterated Compounds in Preclinical Metabolic Pathway Elucidation

Beyond their therapeutic potential, deuterated compounds like Carbinoxamine-d6 are invaluable tools in preclinical research, particularly for unraveling the complex metabolic pathways of drugs.

Tracing Metabolic Pathways Using Mass Spectrometry

Mass spectrometry is a powerful analytical technique used to identify and quantify molecules based on their mass-to-charge ratio. When a drug is "labeled" with deuterium, its molecular weight increases by the number of deuterium atoms incorporated. This mass difference makes it easily distinguishable from its non-deuterated counterpart and its subsequent metabolites in a biological sample.

By administering a deuterated compound like Carbinoxamine-d6 to a non-human system (e.g., liver microsomes or in animal models), researchers can use mass spectrometry to track the fate of the labeled molecule. The distinct isotopic signature of the deuterated parent drug and its metabolites allows for their clear identification amidst a complex background of endogenous molecules. This enables the precise mapping of metabolic pathways, the identification of novel metabolites, and the quantification of the relative contributions of different metabolic routes.

Future Directions and Research Perspectives on Carbinoxamine D6 Maleate

Expanding Applications in Advanced Bioanalytical Sciences

Carbinoxamine-d6 (maleate) is primarily utilized as an internal standard for the quantification of its non-deuterated counterpart, carbinoxamine (B1668352), in biological samples. caymanchem.comglpbio.com This application is crucial in pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. veeprho.com The use of stable isotope-labeled compounds like Carbinoxamine-d6 significantly enhances the accuracy and reliability of analytical techniques such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS). caymanchem.combertin-bioreagent.com

The rationale behind using a deuterated internal standard lies in its chemical and physical similarity to the analyte of interest. Since Carbinoxamine-d6 has a higher molecular weight due to the six deuterium (B1214612) atoms, it can be distinguished from the unlabeled carbinoxamine by a mass spectrometer. However, it behaves almost identically during sample preparation and chromatographic separation, which allows for precise correction of any sample loss or variability during the analytical process. medchemexpress.com This ensures more accurate quantification of carbinoxamine in complex matrices like plasma and urine. researchgate.net

Future research will likely focus on developing and validating more sensitive and high-throughput bioanalytical methods using Carbinoxamine-d6. This will be particularly important for studies involving low concentrations of carbinoxamine, such as in pediatric populations or in studies investigating the drug's long-term effects. Furthermore, the application of Carbinoxamine-d6 could be extended to forensic toxicology to accurately determine carbinoxamine levels in postmortem samples. ojp.gov

Table 1: Bioanalytical Applications of Carbinoxamine-d6 (maleate)

| Application Area | Analytical Technique | Purpose | Reference |

| Pharmacokinetic Studies | LC-MS/MS | Quantification of carbinoxamine in plasma | researchgate.net |

| Therapeutic Drug Monitoring | GC-MS, LC-MS | Ensuring optimal drug dosage | veeprho.com |

| Metabolic Research | LC-MS | Identifying and quantifying metabolites | veeprho.com |

| Forensic Toxicology | LC-MS/MS | Determining drug levels in postmortem samples | ojp.gov |

Potential for Further Mechanistic Elucidation via Isotopic Labeling

Isotopic labeling is a powerful technique for investigating the mechanisms of drug action and metabolism. osti.gov The deuterium atoms in Carbinoxamine-d6 can serve as a tracer to follow the metabolic fate of the drug in the body. By tracking the labeled molecules, researchers can gain valuable insights into how carbinoxamine is absorbed, distributed, metabolized, and excreted (ADME). osti.gov

One of the key areas of interest is the "kinetic isotope effect," where the presence of heavier isotopes like deuterium can slow down the rate of chemical reactions. medchemexpress.com This is because the carbon-deuterium bond is stronger than the carbon-hydrogen bond. By comparing the metabolism of carbinoxamine with that of Carbinoxamine-d6, researchers can identify the specific metabolic pathways that are sensitive to this isotopic substitution. This information is critical for understanding the enzymes involved in carbinoxamine metabolism and for predicting potential drug-drug interactions.

Recent advancements in photocatalytic systems have shown the ability to incorporate deuterium into various positions of drug molecules, including carbinoxamine. chemrxiv.org This opens up the possibility of synthesizing different isotopologues of carbinoxamine with deuterium at specific sites. Such selectively labeled compounds would be invaluable for detailed mechanistic studies, allowing for a more precise mapping of metabolic pathways and the identification of reactive intermediates. osti.govchemrxiv.org

Table 2: Research Potential of Isotopic Labeling with Carbinoxamine-d6

| Research Area | Methodology | Potential Insights | Reference |

| ADME Studies | Tracking labeled molecules | Understanding drug absorption, distribution, metabolism, and excretion | osti.gov |

| Metabolic Pathway Identification | Kinetic Isotope Effect | Pinpointing specific enzymes and metabolic routes | medchemexpress.com |

| Drug-Drug Interaction Prediction | In vitro and in vivo studies | Assessing the impact of co-administered drugs on carbinoxamine metabolism | nih.gov |

| Synthesis of Specific Isotopologues | Photocatalytic Deuteration | Enabling detailed mechanistic investigations | chemrxiv.org |

Role in the Development of Next-Generation Pharmaceutical Agents

The insights gained from studies using Carbinoxamine-d6 can have significant implications for the development of new and improved pharmaceutical agents. Understanding the metabolism of a drug is a crucial aspect of drug discovery and development, as it can influence both efficacy and safety. simsonpharma.com

By elucidating the metabolic profile of carbinoxamine, researchers can identify opportunities to design "deuterated drugs." These are new molecular entities where specific hydrogen atoms are replaced with deuterium to favorably alter the drug's pharmacokinetic properties. medchemexpress.com This strategy, known as "deuterium switching," can lead to drugs with improved metabolic stability, reduced formation of toxic metabolites, and a longer half-life, potentially allowing for less frequent dosing. drugbank.com

The development of deutetrabenazine, a deuterated version of tetrabenazine, serves as a successful example of this approach. drugbank.com The deuterium substitution in deutetrabenazine leads to a slower rate of metabolism, resulting in a more favorable pharmacokinetic profile and improved tolerability. drugbank.com Similar strategies could be explored for carbinoxamine and other first-generation antihistamines, leveraging the knowledge gained from studies with their deuterated analogs. The development of extended-release formulations of carbinoxamine has already demonstrated the clinical need for modified pharmacokinetic profiles. trispharma.com The use of deuteration could offer a more sophisticated and potentially more effective approach to achieving this.

Table 3: Impact on Pharmaceutical Development

| Development Stage | Role of Carbinoxamine-d6 | Potential Outcome | Reference |

| Lead Optimization | Informing molecular design | Creation of deuterated drugs with improved pharmacokinetics | medchemexpress.com |

| Preclinical Development | Assessing metabolic stability | Selection of drug candidates with favorable ADME profiles | simsonpharma.com |

| Clinical Formulation | Guiding formulation strategies | Development of extended-release or other modified dosage forms | trispharma.com |

Q & A

Basic: What is the role of Carbinoxamine-d6 (maleate) in quantitative analytical methods?

Answer: Carbinoxamine-d6 (maleate) serves as a deuterium-labeled internal standard (IS) for precise quantification of carbinoxamine in biological and pharmaceutical matrices. By spiking a known concentration of the deuterated compound into samples, researchers can correct for matrix effects, ionization variability, and extraction inefficiencies during liquid chromatography-mass spectrometry (LC-MS) or gas chromatography (GC) analyses. This ensures accuracy and reproducibility, particularly in pharmacokinetic studies or forensic toxicology .

Basic: How is Carbinoxamine-d6 (maleate) synthesized for use in analytical research?

Answer: Synthesis typically involves hydrogen-deuterium exchange at specific positions (e.g., methyl or ethyl groups) via catalytic deuteration or enzymatic methods. Post-synthesis, purification is achieved using preparative HPLC or column chromatography to isolate the deuterated product. Recent advances in microbial engineering (e.g., E. coli strains optimized for maleate synthesis) may offer alternative pathways for sustainable production, though scalability for deuterated analogs requires further validation .

Advanced: How to validate an HPLC method for Carbinoxamine-d6 (maleate) in complex biological matrices?

Answer:

- Column Selection: Use a Phenomenex Luna C8(2) column (L7 phase) per USP guidelines for optimal retention (~9 minutes) and resolution from matrix interferences .

- Parameters: Mobile phase (e.g., acetonitrile-phosphate buffer gradient), flow rate (1.0–1.5 mL/min), and UV detection (e.g., 254 nm).

- Validation Metrics: Include specificity (no co-elution with impurities), linearity (R² ≥0.99 over 50–150% of target concentration), accuracy (recovery 95–105%), and precision (RSD <2%). Deuterated IS should demonstrate negligible isotopic interference .

Advanced: How to address discrepancies in carbinoxamine quantification when using different internal standards?

Answer: Discrepancies may arise from differences in IS deuteration position, matrix effects, or ionization efficiency. Mitigation strategies:

- IS Comparison: Use Carbinoxamine-d6 (maleate) alongside non-deuterated carbinoxamine to evaluate recovery rates.

- Matrix Effect Analysis: Employ post-column infusion to identify ion suppression/enhancement zones in LC-MS.

- Statistical Reconciliation: Apply Bland-Altman plots or ANOVA to quantify bias and adjust calibration curves accordingly .

Advanced: How to assess the stability of Carbinoxamine-d6 (maleate) under varying storage conditions?

Answer: Design accelerated stability studies using ICH guidelines:

- Conditions: Expose the compound to 40°C/75% RH (accelerated) and 25°C/60% RH (long-term) for 6–12 months.

- Analysis: Monitor degradation via HPLC for impurities (e.g., Carbinoxamine Impurity A/B ) and quantify deuterium loss using high-resolution MS. Report degradation kinetics (e.g., Arrhenius modeling) to predict shelf life .

Basic: Which analytical techniques are recommended for purity assessment of Carbinoxamine-d6 (maleate)?

Answer:

- HPLC-UV/Diode Array: For impurity profiling (USP monograph methods ).

- GC-MS: To verify deuterium incorporation and residual solvents.

- NMR (¹H/¹³C): For structural confirmation and deuteration efficiency (e.g., absence of proton signals at labeled positions) .

Advanced: How to optimize mass spectrometry parameters for detecting Carbinoxamine-d6 (maleate)?

Answer:

- Ionization Mode: Electrospray ionization (ESI+) with optimized cone voltage (e.g., 30–40 V) and desolvation temperature (350–400°C).

- Fragmentation: Use collision-induced dissociation (CID) to generate diagnostic ions (e.g., m/z 291→201 for carbinoxamine; confirm deuterium retention in fragments).

- Calibration: Include a lock mass (e.g., leucine enkephalin) to ensure mass accuracy <5 ppm .

Advanced: How to resolve co-elution issues in Carbinoxamine-d6 (maleate) analysis?

Answer:

- Chromatographic Adjustments: Modify mobile phase pH (e.g., 2.8–3.2 with formic acid) or switch to a HILIC column for polar impurities .

- Orthogonal Methods: Pair reversed-phase HPLC with GC-MS to distinguish co-eluting isomers or metabolites.

- Impurity Tracking: Cross-reference with Carbinoxamine Impurity A/B retention times .

Basic: What are critical impurities to monitor during Carbinoxamine-d6 (maleate) synthesis?

Answer: Key impurities include:

- Impurity A (CAS 27652-89-7): A des-methyl byproduct.

- Impurity B (CAS 14159-57-0): Oxidation product at the pyridine ring.

Monitor via HPLC with a Phenomenex Luna C8 column and gradient elution (USP method ).

Advanced: How to design a study investigating isotopic effects of deuterium in Carbinoxamine-d6 (maleate)?

Answer:

- In Vitro: Compare receptor binding affinity (H1 histamine receptor) using radioligand assays; deuterium may alter hydrogen bonding or lipophilicity.

- In Vivo: Assess pharmacokinetic differences (Cₘₐₓ, t₁/₂) between deuterated and non-deuterated forms in rodent models.

- Computational Modeling: Use molecular dynamics simulations to predict deuteration impacts on drug-target interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.